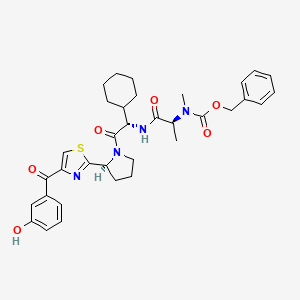
c-Kit-IN-3 (L-tartrate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
c-Kit-IN-3 (L-tartrate): is a potent and selective inhibitor of the c-KIT kinase. It has shown significant efficacy in inhibiting the activity of c-KIT wild-type and mutant forms, particularly the T670I mutation . This compound is primarily used for research purposes, especially in the study of gastrointestinal stromal tumors (GIST) and other cancers where c-KIT plays a crucial role .
准备方法
化学反应分析
Types of Reactions: c-Kit-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the core structure.
Reduction: This reaction can alter the oxidation state of certain atoms within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce analogs with different functional groups .
科学研究应用
Chemistry: In chemistry, c-Kit-IN-3 is used to study the inhibition of kinase activity and to develop new kinase inhibitors .
Biology: In biological research, it is used to investigate the role of c-KIT in cell signaling pathways and its impact on cell proliferation and apoptosis .
Medicine: In medical research, c-Kit-IN-3 is studied for its potential therapeutic applications in treating cancers, particularly those involving c-KIT mutations .
Industry: In the pharmaceutical industry, c-Kit-IN-3 is used in the development of new drugs targeting c-KIT-related pathways .
作用机制
c-Kit-IN-3 exerts its effects by selectively inhibiting the c-KIT kinase. It binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in c-KIT-dependent cells . The molecular targets include c-KIT wild-type and mutant forms, particularly the T670I mutation .
相似化合物的比较
Dasatinib: Another kinase inhibitor with broader activity against multiple kinases, including c-KIT.
Imatinib: A well-known c-KIT inhibitor used in the treatment of chronic myeloid leukemia and GIST.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that also targets c-KIT.
Uniqueness: c-Kit-IN-3 is unique in its high selectivity and potency against c-KIT, particularly the T670I mutation, which is often resistant to other inhibitors . This makes it a valuable tool in research and potential therapeutic applications.
属性
分子式 |
C30H26ClF3N2O10 |
|---|---|
分子量 |
667.0 g/mol |
IUPAC 名称 |
2-[4-chloro-3-(trifluoromethyl)phenyl]-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]acetamide;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C26H20ClF3N2O4.C4H6O6/c1-34-23-13-18-21(14-24(23)35-2)31-10-9-22(18)36-17-6-4-16(5-7-17)32-25(33)12-15-3-8-20(27)19(11-15)26(28,29)30;5-1(3(7)8)2(6)4(9)10/h3-11,13-14H,12H2,1-2H3,(H,32,33);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI 键 |
WPLXVFQLVREXNR-LREBCSMRSA-N |
手性 SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)Cl)C(F)(F)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
规范 SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)Cl)C(F)(F)F.C(C(C(=O)O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


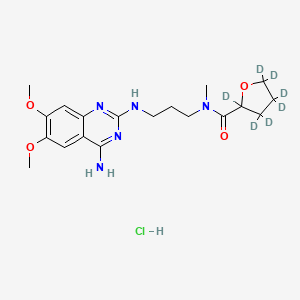
![[(2S,3S,4R,5R)-4-hydroxy-2-[[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxymethyl]-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12422080.png)
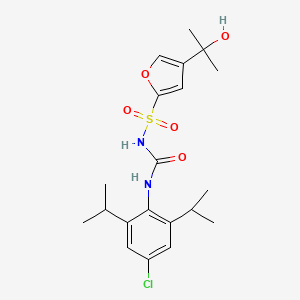
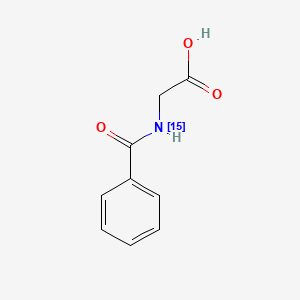
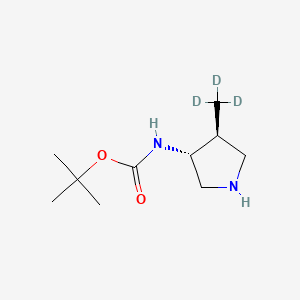

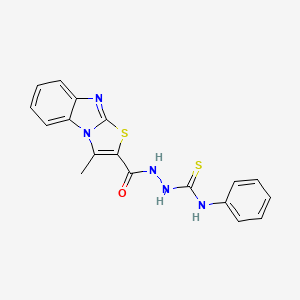

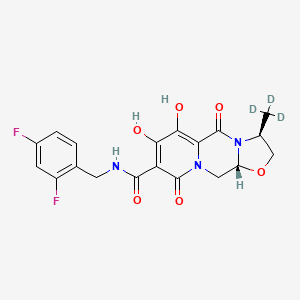
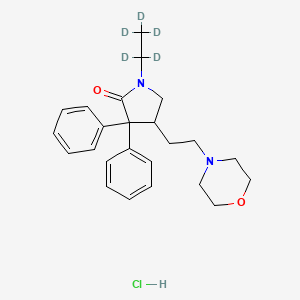
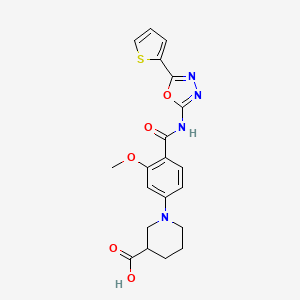
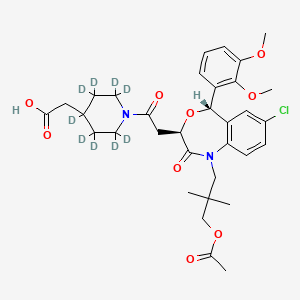
![[(2S)-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12422150.png)
